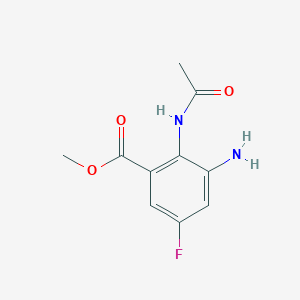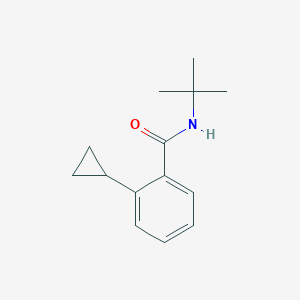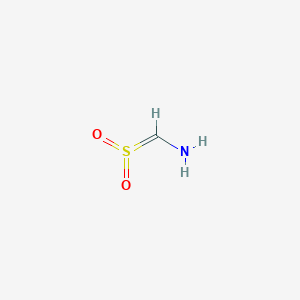
1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dioxo-lambda~6~-sulfanylidene)methanamine is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and bonded to a methanamine group
Méthodes De Préparation
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be achieved through several routes. One common method involves the oxidative coupling of thiols and amines. This process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of a catalyst, such as copper, and proceeds under mild conditions.
Analyse Des Réactions Chimiques
1-(Dioxo-lambda~6~-sulfanylidene)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the sulfur atom can be further oxidized to form sulfinamides or sulfonamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids. The major products formed from these reactions are sulfinamides and sulfonamides, which have significant applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1-(Dioxo-lambda~6~-sulfanylidene)methanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In the medical field, it is being investigated for its potential use in drug design and discovery programs . Additionally, in the industry, it is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. These bonds are stable and can participate in various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be compared to other sulfur-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides These compounds share similar structural features but differ in their oxidation states and reactivity For example, sulfenamides are less oxidized than sulfinamides and sulfonamides, which affects their chemical behavior and applications
Propriétés
Numéro CAS |
921192-94-1 |
|---|---|
Formule moléculaire |
CH3NO2S |
Poids moléculaire |
93.11 g/mol |
Nom IUPAC |
sulfonylmethanamine |
InChI |
InChI=1S/CH3NO2S/c2-1-5(3)4/h1H,2H2 |
Clé InChI |
WBJJMUBSWXKRGQ-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)
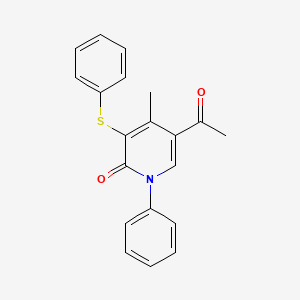
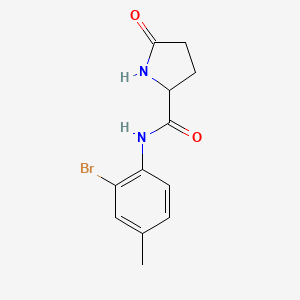
![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
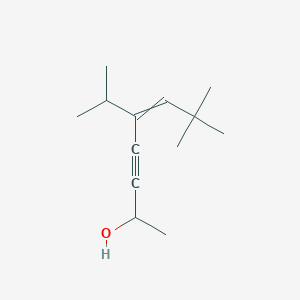
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
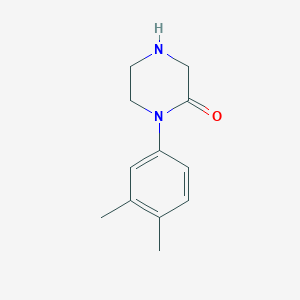
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
